1-Chloro-3-(2-chloroethoxy)propan-2-one
CAS No.:
Cat. No.: VC18102191
Molecular Formula: C5H8Cl2O2
Molecular Weight: 171.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8Cl2O2 |
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Molecular Weight | 171.02 g/mol |
IUPAC Name | 1-chloro-3-(2-chloroethoxy)propan-2-one |
Standard InChI | InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |
Standard InChI Key | FKVCRQLTNSSRJL-UHFFFAOYSA-N |
Canonical SMILES | C(CCl)OCC(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-chloro-3-(2-chloroethoxy)propan-2-one, reflects its functional groups:
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A propan-2-one backbone (acetone derivative) at position 2.
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A chloro group (-Cl) at position 1.
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A 2-chloroethoxy group (-O-CH-CH-Cl) at position 3.
The SMILES notation and InChIKey FKVCRQLTNSSRJL-UHFFFAOYSA-N provide precise representations of its connectivity . The presence of two electronegative chlorine atoms and a polar ketone group influences its reactivity, particularly in nucleophilic substitution and condensation reactions.
Synthesis and Manufacturing
Catalytic Methods
The synthesis of 1-chloro-3-(2-chloroethoxy)propan-2-one likely involves stepwise etherification and chlorination. A patented method for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) employs cation exchange resins in a continuous-flow reactor :
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Reactor Setup: A 1-meter-long, 30-cm-diameter horizontal tube packed with cation exchange resin.
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Feedstock Introduction: Simultaneous injection of 2-methyl-3-chloropropene and water at controlled flow rates (0.5–20 kg/h and 1–100 L/h, respectively).
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Temperature Control: External cooling to 0–5°C to mitigate exothermic side reactions.
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Product Isolation: Phase separation, solvent extraction (e.g., dichloromethane), and distillation.
This method minimizes acid waste, aligning with green chemistry principles . For the target compound, substituting 2-methyl-3-chloropropene with a pre-formed ethoxy precursor could yield the desired product.
Challenges and Optimization
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Byproduct Formation: Competing reactions, such as over-chlorination or ether cleavage, necessitate precise stoichiometry.
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Catalyst Lifespan: Ion exchange resins may degrade after prolonged use, requiring regeneration cycles.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 150°C, releasing HCl gas.
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Solubility Profile:
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Water: Limited solubility (≈0.5 g/L at 25°C) due to hydrophobic chloroalkoxy chains.
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Organic Solvents: Miscible with dichloromethane, acetone, and ethyl acetate.
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Reactivity
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Nucleophilic Substitution: The chloro groups at positions 1 and 3 are susceptible to displacement by amines or thiols.
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Ketone Participation: The propan-2-one moiety can undergo aldol condensation or Grignard reactions.
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